1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride
Overview
Description
1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C7H12N4O2S·HCl and a molecular weight of 252.72 g/mol . This compound features an imidazole ring and a piperazine ring, both of which are important structural motifs in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride typically involves the reaction of imidazole derivatives with piperazine under specific conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and specific catalysts.
Scientific Research Applications
1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(1H-imidazol-4-ylsulfonyl)piperidine hydrochloride: Similar structure but with a piperidine ring instead of piperazine.
1-(1H-imidazol-4-ylsulfonyl)morpholine hydrochloride: Contains a morpholine ring.
1-(1H-imidazol-4-ylsulfonyl)pyrrolidine hydrochloride: Features a pyrrolidine ring. The uniqueness of this compound lies in its specific combination of the imidazole and piperazine rings, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S.ClH/c12-14(13,7-5-9-6-10-7)11-3-1-8-2-4-11;/h5-6,8H,1-4H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHFYQOMTJXFAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CN=CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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